molecular formula C26H32O12 B15126876 3-Hydroxy-4-[(4-hydroxy-3-methoxyphenyl)methyl]-3-[[4-hydroxy-3-methoxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]phenyl]methyl]oxolan-2-one

3-Hydroxy-4-[(4-hydroxy-3-methoxyphenyl)methyl]-3-[[4-hydroxy-3-methoxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]phenyl]methyl]oxolan-2-one

Cat. No.: B15126876
M. Wt: 536.5 g/mol
InChI Key: SDMZUDFGXDYAQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Hydroxy-4-[(4-hydroxy-3-methoxyphenyl)methyl]-3-[[4-hydroxy-3-methoxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]phenyl]methyl]oxolan-2-one is a complex organic compound that features multiple hydroxyl and methoxy groups. This compound is likely to be of interest in various fields such as organic chemistry, medicinal chemistry, and biochemistry due to its intricate structure and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule typically involves multiple steps, including protection and deprotection of functional groups, selective oxidation and reduction reactions, and coupling reactions. Common reagents might include protecting groups like TBDMS (tert-butyldimethylsilyl) for hydroxyl groups, oxidizing agents like PCC (pyridinium chlorochromate), and reducing agents like NaBH4 (sodium borohydride).

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and minimize cost. This might include the use of catalytic processes, flow chemistry, and other advanced techniques to streamline the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl groups can be oxidized to carbonyl groups using reagents like PCC or Jones reagent.

    Reduction: The carbonyl groups can be reduced back to hydroxyl groups using NaBH4 or LiAlH4 (lithium aluminium hydride).

    Substitution: Methoxy groups can undergo nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: PCC, Jones reagent, KMnO4 (potassium permanganate)

    Reducing Agents: NaBH4, LiAlH4

    Protecting Groups: TBDMS, TMS (trimethylsilyl)

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of hydroxyl groups would yield carbonyl compounds, while reduction would yield alcohols.

Scientific Research Applications

This compound could have a wide range of applications in scientific research:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying enzyme interactions due to its multiple functional groups.

    Medicine: Possible therapeutic applications if it exhibits biological activity.

    Industry: Use in the synthesis of polymers or other advanced materials.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, compounds with multiple hydroxyl and methoxy groups can interact with enzymes, receptors, or other biomolecules through hydrogen bonding, van der Waals forces, and other interactions.

Comparison with Similar Compounds

Similar Compounds

    3-Hydroxy-4-methoxyphenyl derivatives: Compounds with similar functional groups but different structural arrangements.

    Polyphenolic compounds: Such as flavonoids, which also contain multiple hydroxyl and methoxy groups.

Uniqueness

The uniqueness of 3-Hydroxy-4-[(4-hydroxy-3-methoxyphenyl)methyl]-3-[[4-hydroxy-3-methoxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]phenyl]methyl]oxolan-2-one lies in its specific arrangement of functional groups and the potential for unique biological activities.

Properties

Molecular Formula

C26H32O12

Molecular Weight

536.5 g/mol

IUPAC Name

3-hydroxy-4-[(4-hydroxy-3-methoxyphenyl)methyl]-3-[[4-hydroxy-3-methoxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]phenyl]methyl]oxolan-2-one

InChI

InChI=1S/C26H32O12/c1-35-17-7-12(3-4-16(17)28)5-14-11-37-25(33)26(14,34)9-13-6-15(20(29)18(8-13)36-2)24-23(32)22(31)21(30)19(10-27)38-24/h3-4,6-8,14,19,21-24,27-32,34H,5,9-11H2,1-2H3

InChI Key

SDMZUDFGXDYAQB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1O)C2C(C(C(C(O2)CO)O)O)O)CC3(C(COC3=O)CC4=CC(=C(C=C4)O)OC)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.